molecular formula C23H32N2O6S B10820062 (2S)-2-[[1-[[(2S)-2-acetylsulfanyl-3-methylbutanoyl]amino]cyclopentanecarbonyl]amino]-3-(4-methoxyphenyl)propanoic acid

(2S)-2-[[1-[[(2S)-2-acetylsulfanyl-3-methylbutanoyl]amino]cyclopentanecarbonyl]amino]-3-(4-methoxyphenyl)propanoic acid

Cat. No. B10820062
M. Wt: 464.6 g/mol
InChI Key: POVJRTWSWOOUQR-OALUTQOASA-N
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Description

CGS-30440: is a small-molecule drug developed by Ciba-Geigy Corp. It acts as both an ACE inhibitor and a NEP inhibitor. These enzymes play crucial roles in regulating blood pressure and peptide metabolism.

Preparation Methods

Unfortunately, specific synthetic routes and reaction conditions for CGS-30440 are not widely documented. it was initially developed by Ciba-Geigy Corp., and its industrial production methods remain proprietary.

Chemical Reactions Analysis

Types of Reactions::

    ACE Inhibition: CGS-30440 inhibits ACE, which prevents the conversion of angiotensin I to angiotensin II.

    NEP Inhibition: As a NEP inhibitor, CGS-30440 blocks the breakdown of peptides, including natriuretic peptides.

Common Reagents and Conditions:: Specific reagents and conditions for CGS-30440 synthesis are not publicly available. its dual inhibition properties likely involve carefully designed chemical modifications.

Major Products:: The primary product of CGS-30440’s action is the inhibition of ACE and NEP, leading to improved blood pressure control and potential therapeutic benefits.

Scientific Research Applications

CGS-30440 has been studied in various contexts:

Mechanism of Action

CGS-30440’s mechanism involves:

    ACE Inhibition: By blocking ACE, it reduces angiotensin II levels, leading to vasodilation and decreased blood pressure.

    NEP Inhibition: By inhibiting NEP, it enhances natriuretic peptide activity, promoting diuresis and vasodilation.

Comparison with Similar Compounds

CGS-30440 stands out due to its dual ACE and NEP inhibition. Similar compounds include:

    Benazepril: An ACE inhibitor without NEP inhibition.

    Valsartan: An angiotensin II receptor blocker (ARB) that doesn’t inhibit NEP.

properties

Molecular Formula

C23H32N2O6S

Molecular Weight

464.6 g/mol

IUPAC Name

(2S)-2-[[1-[[(2S)-2-acetylsulfanyl-3-methylbutanoyl]amino]cyclopentanecarbonyl]amino]-3-(4-methoxyphenyl)propanoic acid

InChI

InChI=1S/C23H32N2O6S/c1-14(2)19(32-15(3)26)20(27)25-23(11-5-6-12-23)22(30)24-18(21(28)29)13-16-7-9-17(31-4)10-8-16/h7-10,14,18-19H,5-6,11-13H2,1-4H3,(H,24,30)(H,25,27)(H,28,29)/t18-,19-/m0/s1

InChI Key

POVJRTWSWOOUQR-OALUTQOASA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NC1(CCCC1)C(=O)N[C@@H](CC2=CC=C(C=C2)OC)C(=O)O)SC(=O)C

Canonical SMILES

CC(C)C(C(=O)NC1(CCCC1)C(=O)NC(CC2=CC=C(C=C2)OC)C(=O)O)SC(=O)C

Origin of Product

United States

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